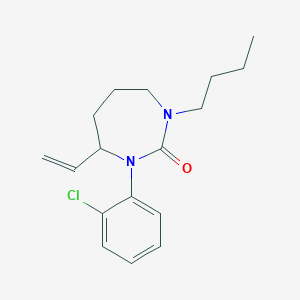
2H-1,3-Diazepin-2-one, 1-butyl-3-(2-chlorophenyl)-4-ethenylhexahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,3-Diazepin-2-one, 1-butyl-3-(2-chlorophenyl)-4-ethenylhexahydro- is a complex organic compound belonging to the diazepinone family. This compound is characterized by its unique structure, which includes a diazepinone ring fused with various functional groups such as butyl, chlorophenyl, and ethenyl. The presence of these groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Diazepin-2-one, 1-butyl-3-(2-chlorophenyl)-4-ethenylhexahydro- typically involves multi-step organic reactions. The process begins with the preparation of the diazepinone ring, followed by the introduction of the butyl, chlorophenyl, and ethenyl groups. Common reagents used in these reactions include butyl lithium, chlorobenzene, and vinyl magnesium bromide. The reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
2H-1,3-Diazepin-2-one, 1-butyl-3-(2-chlorophenyl)-4-ethenylhexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other functional groups using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Various substituted diazepinones depending on the nucleophile used.
科学研究应用
2H-1,3-Diazepin-2-one, 1-butyl-3-(2-chlorophenyl)-4-ethenylhexahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2H-1,3-Diazepin-2-one, 1-butyl-3-(2-chlorophenyl)-4-ethenylhexahydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
2H-1,3-Diazepin-2-one, 1-butyl-3-(2-chlorophenyl)-4-ethenylhexahydro- can be compared with other diazepinone derivatives:
1,3,4,7-Tetrahydro-2H-1,3-diazepin-2-one: Similar in structure but lacks the butyl, chlorophenyl, and ethenyl groups, resulting in different chemical and biological properties.
1,3,4,7-Tetrahydro-2H-1,3-diazepin-2-one, 1-butyl-3-(2-chlorophenyl): Lacks the ethenyl group, which may affect its reactivity and applications.
1,3,4,7-Tetrahydro-2H-1,3-diazepin-2-one, 1-butyl-3-(2-chlorophenyl)-4-methyl:
The unique combination of functional groups in 2H-1,3-Diazepin-2-one, 1-butyl-3-(2-chlorophenyl)-4-ethenylhexahydro- imparts distinct properties that make it valuable for specific research and industrial applications.
属性
CAS 编号 |
528584-95-4 |
|---|---|
分子式 |
C17H23ClN2O |
分子量 |
306.8 g/mol |
IUPAC 名称 |
1-butyl-3-(2-chlorophenyl)-4-ethenyl-1,3-diazepan-2-one |
InChI |
InChI=1S/C17H23ClN2O/c1-3-5-12-19-13-8-9-14(4-2)20(17(19)21)16-11-7-6-10-15(16)18/h4,6-7,10-11,14H,2-3,5,8-9,12-13H2,1H3 |
InChI 键 |
PMGUOCYRLJTCHW-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1CCCC(N(C1=O)C2=CC=CC=C2Cl)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



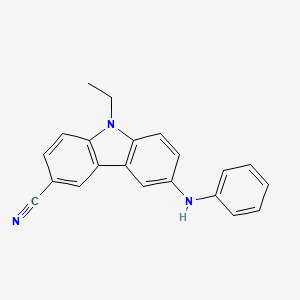
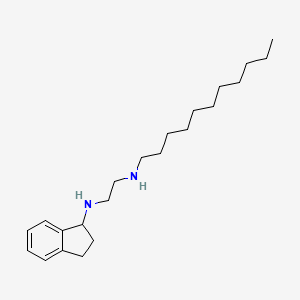

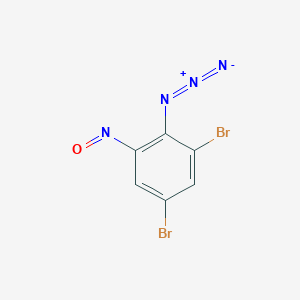

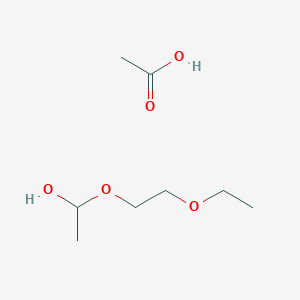
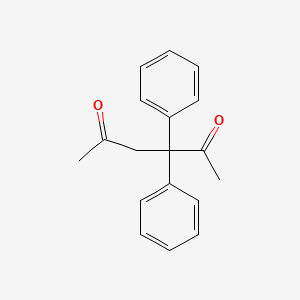
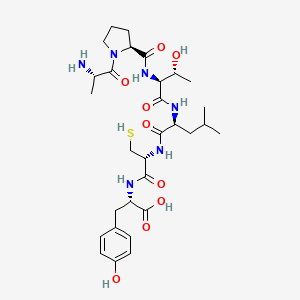
![Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14231380.png)
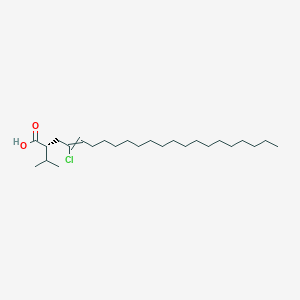
![3-Methyl-N-{[4-(pyridin-2-yl)piperidin-1-yl]methyl}benzamide](/img/structure/B14231395.png)


